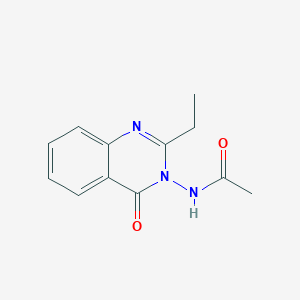![molecular formula C11H13N3O3 B11875418 Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)
Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of appropriate pyrazole and pyridine precursors. One common method involves the reaction of 4-hydroxy-1,3-dimethyl-1H-pyrazole with ethyl 2-chloro-3-oxobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production .
化学反応の分析
Types of Reactions: Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-oxo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
科学的研究の応用
Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
4-ヒドロキシ-1,3-ジメチル-1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。水酸基とエステル基は、酵素または受容体の活性部位と水素結合を形成することができ、その活性を阻害または調節します。 ピラゾロピリジンコアは、核酸またはタンパク質とも相互作用し、その機能と安定性に影響を与える可能性があります .
類似化合物:
1H-ピラゾロ[3,4-b]ピリジン: エステル基と水酸基がなく、化学反応性の点で汎用性が低くなっています。
2H-ピラゾロ[3,4-b]ピリジン: 同様の構造ですが、異なる互変異性体形で、化学的性質と反応性が異なります。
4-ヒドロキシ-1,3-ジメチル-1H-ピラゾロ[3,4-c]ピリジン-5-カルボン酸エチル: 構造は似ていますが、環の縮合が異なり、生物活性が異なります.
ユニークさ: 4-ヒドロキシ-1,3-ジメチル-1H-ピラゾロ[3,4-b]ピリジン-5-カルボン酸エチルは、その特定の官能基と環構造により、独特の化学的および生物学的性質を有するため、ユニークです。
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridine: Lacks the ester and hydroxyl groups, making it less versatile in terms of chemical reactivity.
2H-Pyrazolo[3,4-b]pyridine: Similar structure but different tautomeric form, leading to different chemical properties and reactivity.
Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Similar structure but different ring fusion, affecting its biological activity.
Uniqueness: Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-12-10-8(9(7)15)6(2)13-14(10)3/h5H,4H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNUQKCTCIYKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
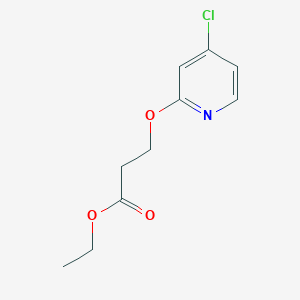
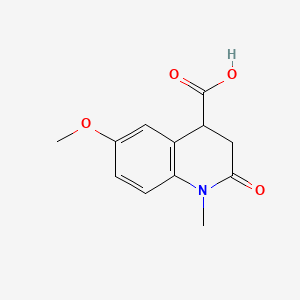

![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)
![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)

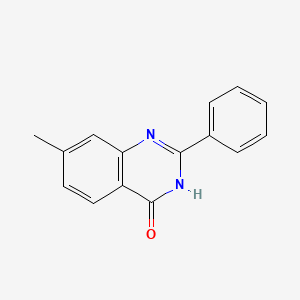
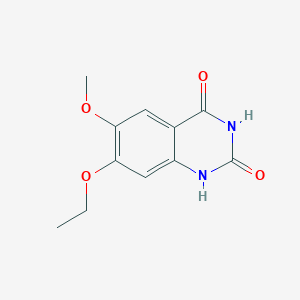

![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)

